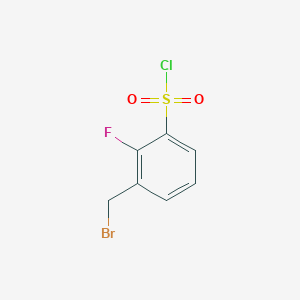

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Description

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromomethyl (-CH2Br) group at the 3-position and a fluorine atom at the 2-position of the benzene ring, with a sulfonyl chloride (-SO2Cl) group at the 1-position.

Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H5BrClFO2S |

|---|---|

Molecular Weight |

287.53 g/mol |

IUPAC Name |

3-(bromomethyl)-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3H,4H2 |

InChI Key |

FEMVAPNNTYZLQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to introduce the bromomethyl group. This is followed by sulfonation to attach the sulfonyl chloride group. The reaction conditions often involve the use of bromine and sulfuryl chloride as reagents, with the reactions being carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride include:

Nucleophiles: Such as amines, thiols, and alcohols.

Catalysts: Such as Lewis acids (e.g., AlCl3) for electrophilic aromatic substitution.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction of the sulfonyl chloride group could produce a sulfonamide or thiol compound .

Scientific Research Applications

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl chloride group can participate in various transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride and Analogues

Reactivity and Stability

- Bromomethyl vs. Halogen Substitution : The bromomethyl group in the target compound and increases electrophilicity compared to fluorine or chlorine substituents. This makes them prone to nucleophilic attack (e.g., by amines to form sulfonamides).

- Fluorine vs. Fluorine’s electron-withdrawing nature may also stabilize the sulfonyl chloride group against hydrolysis relative to ’s aliphatic chain.

- Carbamoyl Group : ’s methylcarbamoyl group (-CONHMe) introduces hydrogen-bonding capability, enhancing interactions in drug-receptor binding, unlike halogens .

Molecular Weight and Physicochemical Properties

- The target compound’s calculated molecular weight (287.5 g/mol) is intermediate between (194.61 g/mol) and (338.43 g/mol), reflecting the trade-off between bromine’s mass and fluorine’s lightness.

- ’s ethanesulfonyl chain increases flexibility and solubility in organic solvents compared to rigid aromatic systems .

Research Findings and Data Gaps

- Synthetic Routes : Evidence suggests bromomethyl sulfonyl chlorides are synthesized via Friedel-Crafts bromination or halogen exchange, but optimal conditions for the target compound require further study.

- Stability Data : Hydrolytic stability of the target compound remains unquantified, though fluorine’s electron-withdrawing effect likely delays hydrolysis compared to .

- Cost Considerations: is commercially available at ¥4,700/1g, but the target compound’s pricing is unknown due to synthetic complexity.

Biological Activity

Overview of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulphonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the bromomethyl and fluorine substituents on the aromatic ring can influence its biological activity, making it a compound of interest in medicinal chemistry.

Sulphonyl chlorides typically act as electrophiles in chemical reactions, allowing them to participate in nucleophilic substitutions. The biological activity of such compounds often arises from their ability to modify proteins and enzymes through covalent bonding. This modification can lead to inhibition or activation of various biological pathways.

Antimicrobial Activity

Research has shown that sulphonyl chlorides can exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic processes. For example, compounds similar to 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride have been studied for their potential as antibacterial agents against resistant strains.

Anticancer Properties

Several studies have indicated that sulphonyl chlorides possess anticancer activity. They may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The incorporation of halogens like bromine and fluorine can enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.

Case Studies

- Antimicrobial Efficacy : A study examining various sulphonyl chlorides found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of substituent effects on biological activity.

- Anticancer Activity : Research into sulphonyl chloride derivatives demonstrated that modifications at the aromatic ring could lead to enhanced cytotoxicity against human cancer cell lines. One such study reported that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways.

Data Table: Biological Activities of Sulphonyl Chlorides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.